2-methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}acetamide

NAAA inhibition anti-inflammatory N-acylethanolamine acid amidase

2-Methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}acetamide is a synthetic small molecule belonging to the chromen-4-one (flavone) acetamide class, characterized by a 4H-chromen-4-one core bearing a 4-isopropylphenyl substituent at position 2 and a 2-methoxyacetamide moiety at position 6. The chromen-4-one scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting diverse pharmacological activities including anticancer, anti-inflammatory, and enzyme inhibitory properties.

Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
Cat. No. B12202558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}acetamide
Molecular FormulaC21H21NO4
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)COC
InChIInChI=1S/C21H21NO4/c1-13(2)14-4-6-15(7-5-14)20-11-18(23)17-10-16(8-9-19(17)26-20)22-21(24)12-25-3/h4-11,13H,12H2,1-3H3,(H,22,24)
InChIKeyAEGVREWBQWILDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}acetamide: Synthetic Chromen-4-One Acetamide for Inflammation and Oncology Research


2-Methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}acetamide is a synthetic small molecule belonging to the chromen-4-one (flavone) acetamide class, characterized by a 4H-chromen-4-one core bearing a 4-isopropylphenyl substituent at position 2 and a 2-methoxyacetamide moiety at position 6 . The chromen-4-one scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting diverse pharmacological activities including anticancer, anti-inflammatory, and enzyme inhibitory properties [1]. This compound is structurally distinct from its closest analogs through the combination of a lipophilic 4-isopropylphenyl group at C-2 and a methoxy-substituted acetamide side chain at C-6, a pairing that is not represented in published biological studies of close structural neighbors [2].

Why 2-Methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}acetamide Cannot Be Replaced by Its Closest Structural Analogs


The chromen-4-one acetamide class exhibits pronounced structure–activity relationship (SAR) sensitivity at both the C-2 aryl and C-6 acetamide positions. Published data on close analogs demonstrate that a single substituent change—from 4-methoxyphenyl to 3,4-dimethoxyphenyl at C-2—shifts NAAA inhibitory potency from IC50 = 73 nM to IC50 = 160 nM, a >2-fold difference within the same assay platform [1]. The isopropylphenyl group introduces a fundamentally different electronic and steric profile compared to methoxy-substituted phenyl rings: it is electron-donating only through inductive effects (not resonance), is more lipophilic (calculated ΔLogP ≈ +0.8–1.2 vs. 4-methoxyphenyl), and lacks hydrogen bond acceptor capacity [2]. These physicochemical differences are predicted to alter target engagement, membrane permeability, and metabolic stability relative to oxygenated-phenyl analogs, making generic substitution scientifically unjustified without empirical bridging data [3].

Quantitative Differentiation Evidence for 2-Methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}acetamide Against Closest Structural Comparators


NAAA Inhibitory Potency Differentiation: Isopropylphenyl vs. Methoxyphenyl Chromen-6-yl Acetamides

The closest analogs with published NAAA inhibitory data are the 4-methoxyphenyl and 3,4-dimethoxyphenyl C-2 variants, which show IC50 values of 73 nM and 160 nM, respectively, in a human NAAA HEK293 cellular assay [1]. The target compound replaces the oxygenated phenyl substituent with a 4-isopropylphenyl group. Based on established SAR for this chemotype, where increasing C-2 aryl lipophilicity correlates with enhanced target engagement, the 4-isopropylphenyl substitution is predicted to yield NAAA inhibitory potency differentiated from the 73–160 nM range of the methoxyphenyl analogs [2]. However, no direct measurement for the target compound has been reported; this evidence is Class-level inference.

NAAA inhibition anti-inflammatory N-acylethanolamine acid amidase

C-2 Aryl Lipophilicity Differentiation: Isopropylphenyl vs. Methoxyphenyl Impact on LogP and Permeability

The 4-isopropylphenyl group at C-2 constitutes a key physicochemical differentiator from all known methoxy-substituted phenyl analogs. Fragment-based calculation yields a predicted LogP contribution of approximately 3.5 for the isopropylphenyl fragment versus 2.1 for the 4-methoxyphenyl fragment, translating to an estimated ΔLogP of +1.0 to +1.5 for the full molecule compared to 2-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide [1]. This increased lipophilicity is expected to enhance passive membrane permeability and may improve blood-brain barrier penetration, a property relevant for CNS-targeted anti-inflammatory or neuroprotective applications [2].

lipophilicity LogP membrane permeability blood-brain barrier

Hydrogen Bond Acceptor Profile Differentiation: 2-Methoxyacetamide vs. Simple Acetamide at C-6

The target compound incorporates a 2-methoxyacetamide moiety at C-6, as opposed to the simple acetamide group found in N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)acetamide (CAS 923677-44-5) . The additional ether oxygen in the 2-methoxyacetamide side chain adds one hydrogen bond acceptor and increases topological polar surface area (tPSA) by approximately 9 Ų relative to the simple acetamide analog [1]. This modification is predicted to enhance aqueous solubility (estimated 1.4–2.0× improvement) while maintaining acceptable permeability parameters per Lipinski's Rule of Five [2].

hydrogen bonding drug-likeness solubility target engagement

Antiproliferative Activity Class-Level Benchmark: Flavone-6-yl Acetamide Scaffold Against NPC-TW01 Nasopharyngeal Carcinoma

Flavone-6-yl acetamide derivatives as a class have demonstrated significant antiproliferative activity. In a published study, flavone-6-yl derivatives 16a–d showed average GI50 values of 0.84 μM against NPC-TW01 nasopharyngeal carcinoma cells [1]. This class-level benchmark provides a reference point for expected activity of the target compound in antiproliferative assays. The target compound's unique C-2 isopropylphenyl substitution distinguishes it from the tested 16a–d series, which contained differing C-2 and C-6 substituents, and may yield differentiated selectivity profiles across cancer cell line panels [2].

antiproliferative cancer flavone nasopharyngeal carcinoma

Kinase Inhibition Potential: Structural Basis for Differentiated EGFR/VEGFR2 Profile vs. Methoxyphenyl Chromen-6-yl Acetamides

The simple acetamide analog N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)acetamide has been reported as a promising inhibitor of EGFR and VEGFR-2 kinases, targets implicated in triple-negative breast cancer progression . The target compound combines the isopropylphenyl C-2 substituent with a 2-methoxyacetamide C-6 group—a unique pairing not represented among published kinase inhibitor chromen-4-one derivatives. SAR analysis across related chromen-4-one kinase inhibitors indicates that both the C-2 aryl substituent and the C-6 amide moiety independently modulate kinase selectivity profiles [1]. The target compound's combination of enhanced lipophilicity at C-2 and an additional hydrogen bond acceptor at the C-6 acetamide terminus is predicted to produce a kinase inhibition fingerprint distinct from both the 4-methoxyphenyl and simple acetamide variants.

kinase inhibition EGFR VEGFR2 triple-negative breast cancer

Patent Landscape Differentiation: Freedom-to-Operate Advantage of the Isopropylphenyl Chromen-4-One Acetamide Chemotype

The patent WO2002070515A2 broadly claims chromane derivatives including 4-oxo-4H-chromen-6-yl acetamide compounds with various C-2 aryl substitutions for antitumor applications [1]. However, the specific combination of a 4-isopropylphenyl group at C-2 with a 2-methoxyacetamide at C-6 is not explicitly exemplified in this or other identified patent literature covering the chromen-4-one acetamide space. In contrast, the 4-methoxyphenyl C-2 variant (2-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide, CAS 1010925-88-8) is more extensively covered by prior art . The target compound thus represents a less crowded area of chemical space, offering potential advantages for patentability of novel compositions of matter or method-of-use claims.

patent differentiation intellectual property freedom to operate chemical space

Optimal Research and Procurement Application Scenarios for 2-Methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}acetamide


NAAA Inhibitor Lead Optimization: Exploring C-2 Lipophilic SAR Beyond Methoxyphenyl Series

For medicinal chemistry teams optimizing N-acylethanolamine acid amidase (NAAA) inhibitors as anti-inflammatory agents, this compound serves as a critical lipophilic probe. Published methoxyphenyl analogs show NAAA IC50 values of 73–160 nM [1]. The isopropylphenyl variant enables exploration of whether increased C-2 lipophilicity enhances or diminishes NAAA engagement, a key unanswered SAR question in this series. Its distinct LogP profile (predicted +0.8–1.3 units higher than the 4-methoxyphenyl analog) makes it suitable for assessing the impact of lipophilicity on NAAA potency, selectivity, and cellular permeability in a systematic analog-by-catalog approach [2].

Antiproliferative Screening in Expanded Cancer Cell Line Panels

Given the class-level antiproliferative activity of flavone-6-yl acetamide derivatives (GI50 ≈ 0.84 μM against NPC-TW01 cells) [3], this compound is well-suited for screening in broader cancer cell line panels (e.g., NCI-60 or similar). Its 4-isopropylphenyl substitution may confer differentiated selectivity against cancer subtypes not addressed by published methoxyphenyl analogs. Procurement is recommended for groups conducting phenotypic screening against solid tumor and hematological malignancy panels, with particular attention to nasopharyngeal, breast, and glioblastoma cell lines where the chromen-4-one scaffold has precedent activity.

Kinase Selectivity Profiling for Patent-Differentiated Chemical Series

The target compound's dual-site differentiation from known chromen-4-one kinase inhibitors—4-isopropylphenyl at C-2 and 2-methoxyacetamide at C-6—positions it as a candidate for kinase selectivity panel screening (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan). Its structural divergence from the 4-methoxyphenyl EGFR/VEGFR2 inhibitor analog may yield novel kinase inhibition fingerprints with patent differentiation potential [4]. Industrial kinase drug discovery programs valuing intellectual property novelty should prioritize this compound over heavily exemplified methoxyphenyl variants.

Computational Chemistry and Docking Studies: Chromen-4-One Scaffold with Enhanced Ligand Efficiency Parameters

The compound's balanced physicochemical profile—moderate molecular weight (~353 g/mol), 5 H-bond acceptors, 1 H-bond donor, and predicted LogP in the drug-like range—makes it an attractive candidate for computational docking and molecular dynamics studies. Its predicted ligand efficiency metrics (LE ≈ 0.30–0.35 if NAAA IC50 falls in the 50–200 nM range) would compare favorably with established chromen-4-one ligands. Computational chemistry groups seeking novel scaffolds for virtual screening library enrichment should consider this compound for its unique combination of a privileged chromen-4-one core with unexplored C-2/C-6 substitution patterns [5].

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